molecular formula C23H34N2O12 B13721355 L-AllNAc(a1-4)L-GulNAc(a)-O-Ph(4-OMe)

L-AllNAc(a1-4)L-GulNAc(a)-O-Ph(4-OMe)

Cat. No.: B13721355
M. Wt: 530.5 g/mol
InChI Key: VPSWXDRLHGWRLX-XQTQAFJQSA-N
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Description

L-AllNAc(α1-4)L-GulNAc(α)-O-Ph(4-OMe) is a synthetic glycoside derivative featuring a unique disaccharide core (L-AllNAc linked α1-4 to L-GulNAc) conjugated to a 4-methoxyphenyl (4-OMe) aglycone. This compound is structurally notable for its non-natural sugar residues and the para-methoxy modification on the aromatic ring, which influences electronic properties and biological interactions.

Properties

Molecular Formula

C23H34N2O12

Molecular Weight

530.5 g/mol

IUPAC Name

N-[(2S,3S,4R,5R,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C23H34N2O12/c1-10(28)24-16-19(31)18(30)14(8-26)35-23(16)37-21-15(9-27)36-22(17(20(21)32)25-11(2)29)34-13-6-4-12(33-3)5-7-13/h4-7,14-23,26-27,30-32H,8-9H2,1-3H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18-,19+,20+,21+,22+,23-/m0/s1

InChI Key

VPSWXDRLHGWRLX-XQTQAFJQSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@H]([C@@H](O[C@H]1O[C@@H]2[C@@H](O[C@H]([C@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)OC)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)OC)CO)CO)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 4-OMe substitution is a critical modulator of activity and selectivity in glycosides and aromatic derivatives. Below is a detailed comparison with related compounds:

Electronic and Structural Effects

  • 4-OMe vs. 4-Me (Methyl) Substitutions :

    • NMR Shifts : In selenazolyl-hydrazones, the 4-OMe group induces shielding effects on adjacent protons (e.g., H–C13 and H–C15) due to resonance donation, whereas 4-Me exhibits weaker inductive electron donation. For example, H–C13 protons in 4-OMe derivatives resonate upfield (7.51–7.71 ppm) compared to 4-Me analogs .
    • Crystallography : 4-OMe derivatives exhibit greater molecular planarity (interplanar angles: ~1.3° torsion) compared to 4-Me (~−7.3°), influencing packing motifs and hydrogen-bonding interactions (e.g., paddle wheel-like dimers in 4-Me vs. planar sheets in 4-OMe) .
  • 4-OMe vs. Halogenated (e.g., 4-Br) Substitutions :

    • In chalcone derivatives, replacing 4-Br with 4-OMe at R2 (compound 4 vs. 5) reduced cytotoxicity toward young human aortic endothelial cells (HAEC) but maintained selectivity for senescent cells (SI = 12.5 for 4-OMe vs. 8.2 for 4-Br) .

Key Research Findings and Data Tables

Table 1: Impact of Substituents on Anti-Senescence Selectivity (SI)

Compound R1 Substituent R2 Substituent SI (Senescent vs. Young HAEC)
2 H 4-OMe 15.3
4 4-OMe 4-Br 12.5
5 4-OMe 4-Me 8.2
10 H H 6.1

Data adapted from .

Table 2: NMR Chemical Shifts of Key Protons in 4-OMe vs. 4-Me Derivatives

Proton 4-OMe (ppm) 4-Me (ppm) Shift Difference
H–C9 7.62 7.68 Δ = −0.06
H–C13 7.15 7.45 Δ = −0.30
H–C15 6.98 7.32 Δ = −0.34

Data from .

Mechanistic Insights and Functional Implications

  • 4-OMe in Glycosides : The methoxy group enhances solubility and stabilizes glycosidic bonds via steric and electronic effects, as seen in per-O-acetylated 4-methoxy-GlcNAc derivatives ().
  • Senolytic Specificity: The 4-OMe group’s resonance effects likely modulate interactions with senescence-associated pathways, such as reducing pro-survival signal activation in aged cells .

Preparation Methods

Synthesis of L-Allosamine N-Acetyl (L-AllNAc)

  • Starting from commercially available L-Allose, selective amination at C-2 position is performed to introduce the amino group.
  • The amino group is subsequently acetylated using acetic anhydride under mild conditions to yield the N-acetyl derivative.
  • Hydroxyl groups are selectively protected, often as benzyl ethers or acetals, to direct stereoselective glycosylation.

Synthesis of L-Gulosamine N-Acetyl (L-GulNAc)

  • Analogous to L-AllNAc, L-Gulose is converted to L-Gulosamine via amination at C-2.
  • N-acetylation follows, with selective protection of hydroxyl groups.
  • Protecting groups such as benzylidene or silyl ethers are commonly used to enable regioselective reactions.

Glycosylation Methodology

Formation of the α1-4 Glycosidic Bond

  • The glycosyl donor is typically the L-GulNAc building block, activated as a trichloroacetimidate or thioglycoside derivative.
  • The glycosyl acceptor is the L-AllNAc derivative with free hydroxyl at C-4.
  • Glycosylation is promoted by Lewis acids such as trimethylsilyl triflate (TMSOTf) or BF3·Et2O under low temperature (-40 to 0 °C) to favor α-selectivity.
  • Reaction conditions are optimized to minimize by-products and ensure high stereoselectivity.

Attachment of the para-Methoxyphenyl (4-OMe-Ph) Aglycone

  • The reducing end sugar (L-GulNAc) is converted into a glycosyl donor or acceptor depending on the sequence.
  • The para-methoxyphenyl group is introduced via glycosylation with para-methoxyphenol under acidic catalysis.
  • This step stabilizes the glycoside and facilitates purification and characterization.

Protection and Deprotection Strategies

  • Benzyl ethers, benzylidene acetals, and silyl ethers are commonly used protecting groups.
  • Selective removal of protecting groups is achieved by hydrogenolysis (for benzyl groups) or acidic/basic hydrolysis (for acetals).
  • The sequence of protection/deprotection is critical to expose the correct hydroxyl groups for glycosylation and to maintain stereochemical integrity.

Purification and Characterization

  • Purification is typically performed by column chromatography on silica gel or reverse-phase media.
  • Characterization includes:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC) to confirm structure and stereochemistry.
    • High-Resolution Mass Spectrometry (HR-MS) for molecular weight confirmation.
    • Infrared (IR) spectroscopy to verify functional groups.
    • Optical rotation measurements to confirm stereochemical purity.

Data Table: Summary of Key Reaction Steps and Conditions

Step No. Reaction Type Starting Material(s) Reagents/Conditions Outcome/Notes
1 Amination + N-Acetylation L-Allose / L-Gulose NH2 source (e.g., NH3), Ac2O Formation of L-AllNAc and L-GulNAc
2 Protection L-AllNAc / L-GulNAc Benzyl bromide, benzylidene acetal Selective hydroxyl protection
3 Glycosylation (α1-4) L-GulNAc donor + L-AllNAc acceptor TMSOTf, low temp (-40 to 0 °C) Formation of α1-4 glycosidic bond
4 Aglycone attachment Disaccharide intermediate + 4-OMe-phenol Acid catalyst (e.g., BF3·Et2O) Formation of α-glycosidic bond to Ph(4-OMe)
5 Deprotection Protected glycoside Hydrogenolysis, acid/base hydrolysis Removal of protecting groups
6 Purification & Analysis Crude product Chromatography, NMR, MS, IR Pure L-AllNAc(α1-4)L-GulNAc(α)-O-Ph(4-OMe)

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